ER-Tracker™ Blue-White DPX: A Technical Guide for Advanced Cellular Imaging
ER-Tracker™ Blue-White DPX: A Technical Guide for Advanced Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
ER-Tracker™ Blue-White DPX is a highly photostable and selective fluorescent probe designed for the precise labeling and visualization of the endoplasmic reticulum (ER) in living cells. This guide provides a comprehensive overview of its technical specifications, mechanism of action, and detailed protocols for its application in advanced cellular imaging and analysis.
Core Principles and Mechanism of Action
ER-Tracker™ Blue-White DPX is a member of the Dapoxyl™ (DPX) dye family, which is characterized by a large Stokes shift and environmental sensitivity.[1] Its high selectivity for the endoplasmic reticulum is attributed to its chemical structure, which facilitates its accumulation within the ER membranes.[2] The probe is cell-permeant, allowing for straightforward loading into live cells.[1]
The fluorescence of ER-Tracker™ Blue-White DPX is sensitive to the polarity of its local environment.[1][2] As the polarity of the solvent increases, the emission maximum shifts to a longer wavelength, and the quantum yield decreases.[1][2] This property results in enhanced fluorescence emission within the unique lipid environment of the ER.[2] This solvatochromic behavior also makes it a valuable tool for studying changes in the ER membrane environment under various physiological and pathological conditions, such as ER stress.[2]
A key feature of ER-Tracker™ Blue-White DPX is its selective binding to sulfonylurea receptors of ATP-sensitive K+ channels, which are prominently located on the ER.[1] This specific binding mechanism distinguishes it from less selective dyes that may also stain other organelles like mitochondria.[1]
Quantitative Data Summary
The following tables summarize the key quantitative properties of ER-Tracker™ Blue-White DPX.
| Property | Value | Reference |
| Excitation Wavelength (Peak) | ~372-374 nm | [3][4] |
| Emission Wavelength Range | 430 - 640 nm | [2][4] |
| Stokes Shift | ~185 nm | [3] |
| Molecular Weight | 580.53 g/mol | [1][5] |
| Molecular Formula | C₂₆H₂₁F₅N₄O₄S | [5] |
| Supplied Concentration | 1 mM in DMSO | [1][4] |
| Recommended Working Concentration | 100 nM - 1 µM | [6][7] |
Experimental Protocols
Live-Cell Staining Protocol for Adherent Cells
This protocol is optimized for staining adherent cells cultured on coverslips or in imaging dishes.
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Cell Preparation: Culture adherent cells on a sterile coverslip or imaging dish to the desired confluency.
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Reagent Preparation: Prepare the ER-Tracker™ Blue-White DPX working solution by diluting the 1 mM stock solution in a serum-free cell culture medium or Phosphate-Buffered Saline (PBS) to a final concentration of 100 nM - 1 µM. The optimal concentration may vary depending on the cell type and experimental conditions.
-
Staining:
-
Remove the culture medium from the cells.
-
Add the pre-warmed staining solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 15-30 minutes at 37°C.[1]
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells twice with fresh, pre-warmed, probe-free medium.[6]
-
-
Imaging: Image the cells using a fluorescence microscope equipped with a DAPI or UV long-pass filter set.[4][8]
Live-Cell Staining Protocol for Suspension Cells
This protocol is suitable for staining cells grown in suspension.
-
Cell Preparation:
-
Centrifuge the cell suspension at 1000 x g for 3-5 minutes at 4°C and discard the supernatant.
-
Wash the cells twice with PBS, centrifuging after each wash.
-
Resuspend the cells to a density of 1x10⁶ cells/mL.[6]
-
-
Reagent Preparation: Prepare the ER-Tracker™ Blue-White DPX working solution as described for adherent cells.
-
Staining:
-
Add 1 mL of the working solution to the cell suspension.
-
Incubate at room temperature for 5-30 minutes.[6]
-
-
Washing:
-
Imaging: Resuspend the cells in serum-free medium or PBS for observation by fluorescence microscopy or flow cytometry.[6]
Fixation and Permeabilization
ER-Tracker™ Blue-White DPX is primarily intended for live-cell imaging. However, staining can be partially retained after fixation.
-
Fixation: After live-cell staining, cells can be fixed with 4% formaldehyde (B43269) for 10-20 minutes at 37°C.[1][9] It is important to note that this will result in a significant loss of the fluorescence signal.[4]
-
Permeabilization: For subsequent immunostaining, cells can be permeabilized with a solution of 0.2% Triton X-100 for 10 minutes.[9]
Visualizations
Experimental Workflow for Live-Cell Imaging
Caption: Workflow for staining live cells with ER-Tracker™ Blue-White DPX.
Conceptual Signaling Pathway in ER Stress Studies
Caption: Use of ER-Tracker™ in monitoring ER stress-induced changes.
Co-localization Experimental Logic
Caption: Logical workflow for co-localization studies with ER-Tracker™.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. ER-Tracker Blue-White DPX | Benchchem [benchchem.com]
- 3. Spectrum [ER-Tracker Blue-White DPX] | AAT Bioquest [aatbio.com]
- 4. Invitrogen ER-Tracker Blue-White DPX, for live-cell imaging 20 x 50 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. yeasen.com [yeasen.com]
- 8. Endoplasmic Reticulum Structure | Thermo Fisher Scientific - US [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
